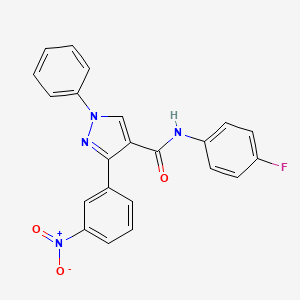![molecular formula C22H18N2O3 B3616447 1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B3616447.png)
1-[(3-methylbenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide
Overview
Description
Compounds with similar structures often have aromatic rings, which contribute to their stability and reactivity. They may also contain an oxygen atom bonded to a benzyl group, which could influence their polarity and solubility .
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position, which is the carbon atom adjacent to the aromatic ring . These reactions could include free radical bromination, nucleophilic substitution, or oxidation .Molecular Structure Analysis
The molecular structure of similar compounds often involves resonance stabilization, particularly at the benzylic position . This can influence the compound’s reactivity and stability.Chemical Reactions Analysis
Reactions involving similar compounds often occur at the benzylic position. For example, benzylic halides typically react via an SN2 pathway for primary halides, and an SN1 pathway for secondary and tertiary halides .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be influenced by the presence of aromatic rings, oxygen atoms, and the benzylic position .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methylphenyl)methoxy]-4-oxido-3-phenylquinoxalin-4-ium-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-16-8-7-9-17(14-16)15-27-24-20-13-6-5-12-19(20)23(26)21(22(24)25)18-10-3-2-4-11-18/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGFEAIVAPVDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CC=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(benzylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B3616365.png)
![5-bromo-2-methoxy-N-[({4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3616373.png)
![dimethyl 5-({[(2,4-dimethylbenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B3616376.png)

![2-{4-[(tert-butylamino)sulfonyl]phenoxy}-N-(2-ethylphenyl)acetamide](/img/structure/B3616383.png)
![3-(5-bromo-2-methoxyphenyl)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acrylamide](/img/structure/B3616389.png)


![6-bromo-8-methoxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B3616407.png)
![N-benzyl-1-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine](/img/structure/B3616416.png)

![2-[3-nitro-4-(8-quinolinyloxy)phenyl]quinoxaline](/img/structure/B3616429.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-2,4-dimethylbenzamide](/img/structure/B3616430.png)
![N-(4-bromo-2-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B3616438.png)